molecular formula C13H9NO3 B169562 Clauszoline M CAS No. 187110-72-1

Clauszoline M

Cat. No. B169562
M. Wt: 227.21 g/mol
InChI Key: IGPNSSMZXGKMGU-UHFFFAOYSA-N
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Description

Clauszoline M is one of the 7-oxygenated carbazole alkaloids, a class of compounds known for their complex molecular structures and potential biological activities. The synthesis of Clauszoline M, along with other related carbazole alkaloids, has been achieved through a convergent palladium-catalyzed approach. This method is notable for its efficiency and has been applied to synthesize other alkaloids such as clauszoline-K, 3-formyl-7-hydroxycarbazole, clausine N, and the anti-HIV active siamenol .

Synthesis Analysis

The synthesis of Clauszoline M and its analogs involves a palladium-catalyzed construction of the carbazole framework, which is a key step in the process. This approach allows for a short synthesis route compared to traditional methods. The palladium-catalyzed reaction is a cornerstone of this synthetic strategy, enabling the formation of the carbazole core with the desired oxygenation at the 7-position .

Molecular Structure Analysis

Carbazole alkaloids like Clauszoline M are characterized by a tricyclic structure that includes a nitrogen atom within the central ring. The oxygenation at the 7-position is a significant feature of Clauszoline M, which differentiates it from other carbazole alkaloids. The precise molecular structure of Clauszoline M is not detailed in the provided data, but it can be inferred that it shares the common carbazole scaffold with specific substituents that define its unique chemical identity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Clauszoline M are centered around the formation of the carbazole nucleus. The palladium-catalyzed reaction likely involves the coupling of indole-based precursors or intermediates to construct the tricyclic framework. The specific reactions and conditions used to introduce the 7-oxygenation and other substituents are not described in the provided data but are crucial for the final structure of Clauszoline M .

Physical and Chemical Properties Analysis

The physical and chemical properties of Clauszoline M are not explicitly mentioned in the provided data. However, as a carbazole alkaloid, Clauszoline M is expected to exhibit properties typical of aromatic heterocycles, such as stability, potential biological activity, and the ability to participate in various chemical reactions. The oxygenation at the 7-position may influence its reactivity and interaction with biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Clauszoline M, along with other carbazole alkaloids, has been a subject of interest in the field of organic chemistry for its synthesis and structural properties. The iron-mediated synthesis of various carbazole alkaloids, including clauszoline derivatives, highlights the potential of these compounds in the development of complex organic molecules (Krahl, Schmidt, Kataeva, & Knölker, 2013).

Biological Activities

  • The study of Clauszoline M and related compounds has shown notable biological activities, particularly in anti-tumor effects. A specific study demonstrated that Clauszoline-I, a related compound, could induce cell cycle arrest in cancer cell lines, suggesting the potential of Clauszoline M in cancer research (Lin et al., 2012).

Potential in Antimicrobial and Antifungal Applications

  • Clauszoline M and its derivatives have been evaluated for antimicrobial and antifungal activities, which is critical in the search for new therapeutic agents. The compounds isolated from Clausena excavata, including clauszoline J, have shown significant antimycobacterial and antifungal activities, indicating the potential of Clauszoline M in similar applications (Sunthitikawinsakul et al., 2003).

properties

IUPAC Name

2,8-dihydroxy-9H-carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-6-7-4-9-8-2-1-3-11(16)13(8)14-10(9)5-12(7)17/h1-6,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPNSSMZXGKMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC3=C2C=C(C(=C3)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clauszoline M

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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